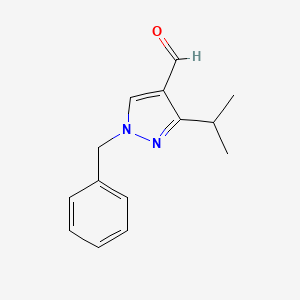

1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

1-Benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (C₁₄H₁₆N₂O, molecular weight: 243.06 g/mol) is a pyrazole-based heterocyclic compound featuring a benzyl group at the 1-position, an isopropyl group at the 3-position, and a carbaldehyde moiety at the 4-position of the pyrazole ring . Its CAS registry number is EN300-118565.

Properties

IUPAC Name |

1-benzyl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11(2)14-13(10-17)9-16(15-14)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOPJLFPJSKMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the formation of the pyrazole ring followed by functional group modifications. One common method is the cyclization of hydrazines with 1,3-diketones, followed by selective functionalization of the resulting pyrazole. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.

Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be compared to related pyrazole-4-carbaldehyde derivatives. Key differences in substituents, synthesis routes, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Structural and Electronic Effects

- Substituent Electronics :

- The benzyl group (electron-donating via conjugation) in the target compound contrasts with benzoyl (electron-withdrawing) in –2 derivatives. This difference influences aromaticity and reactivity; electron-donating groups enhance antioxidant activity in analogs .

- The isopropyl group at position 3 increases steric bulk and lipophilicity compared to phenyl or heteroaromatic substituents (e.g., thienyl, furan), which may affect membrane permeability in biological systems .

Biological Activity

1-Benzyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a benzyl group and an aldehyde functional group that contribute to its reactivity and biological interactions. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess comparable antimicrobial properties.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | |

| 5-Chloro derivative | Antifungal | C. albicans |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Notably, studies have demonstrated that pyrazole derivatives can disrupt autophagic processes in cancer cells, which is a promising mechanism for anticancer therapy .

Case Study:

In a study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, compounds derived from similar pyrazole structures exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were shown to modulate mTORC1 activity, enhancing autophagy while disrupting autophagic flux under starvation conditions .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MIA PaCa-2 | < 0.5 | Autophagy modulation |

| N-(1-benzyl-3,5-dimethyl)benzamide | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The aldehyde group may interact with nucleophilic residues in enzymes, inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses.

- Autophagy Regulation : As observed in anticancer studies, the compound can modulate autophagic processes, which are critical for cancer cell survival under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.